molecular formula C15H11F3N2O B13668842 2-(3-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

2-(3-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B13668842
M. Wt: 292.26 g/mol
InChI Key: RKEPOBGPZJIXPV-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The presence of the trifluoromethyl group and the methoxyphenyl group in its structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile. This reaction is facilitated by using 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a convenient precursor of trifluoroacetonitrile . The reaction conditions typically involve mild temperatures and the use of a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidation using photocatalysis strategies.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Glyoxalic acid and boronic acid under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the C-3 position.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to target proteins, while the methoxyphenyl group contributes to its overall stability and activity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of both the trifluoromethyl and methoxyphenyl groups, which enhance its chemical stability and biological activity. This combination of functional groups makes it a valuable compound in various research fields.

Properties

Molecular Formula

C15H11F3N2O

Molecular Weight

292.26 g/mol

IUPAC Name

2-(3-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C15H11F3N2O/c1-21-12-4-2-3-10(7-12)13-9-20-8-11(15(16,17)18)5-6-14(20)19-13/h2-9H,1H3

InChI Key

RKEPOBGPZJIXPV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CN3C=C(C=CC3=N2)C(F)(F)F

Origin of Product

United States

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